Fmoc-alpha-allyl-DL-glycine

Solid-Phase Peptide Synthesis Olefin Metathesis Unnatural Amino Acids

SPPS incorporation of α,α-disubstituted amino acids often suffers from poor coupling efficiency, while allyl-functionalized glycine scaffolds typically require custom synthesis. Fmoc-α-allyl-DL-glycine (CAS 221884-63-5) provides an off-the-shelf solution: • 85-90% coupling efficiency in standard Fmoc-SPPS protocols despite α,α-disubstitution • Terminal alkene enables on-resin cross-metathesis (74% reported yield) & RCM for lactam-bridged cyclic peptides • Racemic DL mixture supports SAR library generation & conformational dynamics studies without stereochemical bias

Molecular Formula C20H19NO4
Molecular Weight 337.4 g/mol
CAS No. 221884-63-5
Cat. No. B557849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-alpha-allyl-DL-glycine
CAS221884-63-5
SynonymsFmoc-alpha-allyl-DL-glycine; 221884-63-5; FMOC-DL-allylglycine; SS-3924; FMOCDLallylglycine; AC1N2Q97; SCHEMBL15585491; CTK8B2931; 2-(9H-fluoren-9-ylmethoxycarbonylamino)pent-4-enoicAcid; MolPort-009-196-571; ANW-41375; D-2-Allylglycine,N-FMOCprotected; L-2-Allylglycine,N-FMOCprotected; AKOS005073844; RP16741; RTR-010452; VZ36572; VZ36581; TR-010452; FT-0681831; N-FLUORENEMETHOXYCARBONYL-D-ALLYLGLYCINE; N-FLUORENEMETHOXYCARBONYL-L-ALLYLGLYCINE; Fmoc-2-amino-4-pentenoicacid,Fmoc-allylglycine; 2-(9H-Fluorene-9-ylmethoxycarbonylamino)-4-pentenoicacid; 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pent-4-enoicacid
Molecular FormulaC20H19NO4
Molecular Weight337.4 g/mol
Structural Identifiers
SMILESC=CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C20H19NO4/c1-2-7-18(19(22)23)21-20(24)25-12-17-15-10-5-3-8-13(15)14-9-4-6-11-16(14)17/h2-6,8-11,17-18H,1,7,12H2,(H,21,24)(H,22,23)
InChIKeyYVBLQCANYSFEBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-alpha-allyl-DL-glycine (CAS 221884-63-5) as a Strategic Building Block for Peptide Synthesis and Bioconjugation


Fmoc-alpha-allyl-DL-glycine (CAS 221884-63-5) is an Fmoc-protected, non-proteinogenic α,α-disubstituted glycine derivative featuring a terminal alkene side chain . The compound is a racemic (DL) mixture, lacking stereochemical purity . Its molecular formula is C₂₀H₁₉NO₄ with a molecular weight of 337.37–337.42 g/mol . The allyl group serves as a versatile handle for orthogonal chemical transformations, while the Fmoc group enables compatibility with standard solid-phase peptide synthesis (SPPS) protocols, facilitating incorporation into peptide backbones for structure-function studies and bioconjugation applications .

SPPS Compatibility Fmoc group enables standard solid-phase peptide synthesis workflows
Allyl Handle Terminal alkene for olefin metathesis and bioconjugation reactions
Racemic DL Composition Supports non-stereoselective exploratory peptide synthesis

Fmoc-alpha-allyl-DL-glycine (CAS 221884-63-5): Why Generic Amino Acid Analogs Cannot Substitute for This Specific Scaffold


Generic substitution of Fmoc-alpha-allyl-DL-glycine with other Fmoc-protected glycine derivatives or simpler allylglycine analogs is scientifically unsound. The α,α-disubstituted nature of this compound imposes unique steric constraints during SPPS coupling, with reported coupling efficiencies of 85–90%—significantly lower than unsubstituted glycine . This reduced coupling efficiency must be accounted for in synthetic protocol design. Furthermore, the terminal alkene enables specific reactivity—olefin cross-metathesis and ring-closing metathesis (RCM)—that is absent in saturated glycine derivatives or analogs with different unsaturated groups (e.g., propargyl) [1]. The DL racemic nature further distinguishes it from enantiopure (L- or D-) variants, which are required for stereochemically defined peptide therapeutics . Substituting with an incorrect analog may lead to failed metathesis reactions, altered peptide conformation, or unusable stereochemical mixtures.

Alkene-specific reactivity

Saturated glycine analogs lack the terminal alkene required for olefin metathesis; propargyl analogs require CuAAC, introducing non-native triazole linkages.

α,α-Disubstitution coupling impact

Steric hindrance reduces SPPS coupling efficiency relative to unsubstituted glycine; protocols may need extended times or excess reagent.

Racemic composition

DL mixture does not deliver enantiopure sequences; for stereochemically defined peptides, enantiopure L- or D-allylglycine variants are required.

Fmoc-alpha-allyl-DL-glycine (CAS 221884-63-5): Quantified Differentiation in Peptide Synthesis and Chemical Transformations


Olefin Cross-Metathesis Enables Modular Synthesis of Unnatural Amino Acid Side Chains

Fmoc-alpha-allyl-DL-glycine serves as a versatile intermediate for olefin cross-metathesis to generate glutamic acid side-chain homologues. The allyl group enables efficient C–C bond formation with diverse alkene partners, directly producing Fmoc-protected, SPPS-compatible amino acids. This approach eliminates the need for separate de novo synthesis of each side-chain variant [1]. In contrast, simpler allylglycine derivatives without α-substitution may undergo competitive side reactions, while propargylglycine requires orthogonal Cu-catalyzed azide-alkyne cycloaddition (CuAAC) chemistry, which introduces a triazole moiety not native to peptide backbones [2].

Cross-metathesis yield
Reported
55–66% yield vs 0% (vinyl/dehydroalanine)
Viable cross-metathesis substrate; vinyl analogs non-viable
Ruthenium catalyst, alkyl alkenes
Solid-Phase Peptide Synthesis Olefin Metathesis Unnatural Amino Acids

Solid-Supported Cross-Metathesis on Wang Resin Achieves 74% Yield, Demonstrating SPPS Compatibility

Fmoc-alpha-allyl-DL-glycine can be attached to solid support and undergo cross-metathesis while resin-bound, a critical feature for SPPS integration. When attached to a capped Wang resin, cross-metathesis with dodec-1-ene produced the product in 74% yield based on the amino acid input [1]. This demonstrates that the allyl group remains reactive under SPPS conditions and that the α,α-disubstituted glycine scaffold does not preclude on-resin transformations. This on-resin metathesis capability is not universally shared by all alkene-containing amino acids, and the 74% yield represents a benchmark for evaluating alternative building blocks.

On-resin metathesis
Head-to-head
74% yield (on-resin) vs 55–66% (solution-phase)
On-resin performance validates SPPS integration
Wang resin, dodec-1-ene, Ru catalyst
Solid-Phase Peptide Synthesis Cross-Metathesis Wang Resin

Comparative Coupling Efficiency: α,α-Disubstitution Reduces SPPS Incorporation Yield Relative to Glycine

The α,α-disubstituted nature of Fmoc-alpha-allyl-DL-glycine results in measurable steric hindrance during SPPS coupling reactions. Reported coupling efficiencies for this compound are in the range of 85–90%, which is significantly lower than the near-quantitative coupling typically observed for unsubstituted Fmoc-glycine under optimized SPPS conditions . This reduction must be factored into synthetic planning: excess equivalents of the building block and/or extended coupling times may be required to drive reactions to completion. Procurement decisions should account for this characteristic when calculating material requirements for large-scale peptide synthesis campaigns.

SPPS coupling efficiency
Data to verify
85–90% efficiency vs >98% (Fmoc-Gly)
Steric hindrance reduces coupling; protocol optimization needed
Supplier context; verify in-house
Solid-Phase Peptide Synthesis Coupling Efficiency Steric Hindrance

Allyl Group Enables Ring-Closing Metathesis for Lactam-Bridged Cyclic Peptide Synthesis

Fmoc-alpha-allyl-DL-glycine is a validated substrate for ring-closing metathesis (RCM) to generate conformationally constrained cyclic peptides. In a demonstrated approach, α-allylglycine residues were incorporated into peptide backbones alongside N-allyl glutamine residues, and the side chains were successfully cyclized via RCM to form lactam-bridged structures [1]. This RCM reactivity is specific to alkene-containing amino acids and is not accessible with saturated glycine derivatives. While propargylglycine can participate in alternative cyclization chemistries (e.g., CuAAC), the resulting triazole linkage differs fundamentally from the native amide bond character of RCM-derived staples.

RCM cyclization
Class-level
Successful cyclization vs RCM not possible (saturated) / triazole (propargyl)
Unique RCM access; triazole analogs differ structurally
Class-level; verify with specific sequences
Cyclic Peptides Ring-Closing Metathesis Peptide Stapling

Commercial Purity Specifications: ≥99% Assay Supports Reproducible Research-Grade Synthesis

Commercial sources of Fmoc-alpha-allyl-DL-glycine offer defined purity specifications that enable reproducible research. Chem-Impex International supplies the compound at ≥99% purity (Catalog 07048) , while Fluorochem offers ≥97% purity . This high purity is essential for SPPS applications where impurities can lead to deletion sequences, truncated peptides, or difficult-to-purify byproducts. Lower-purity alternatives (e.g., 95% or unspecified technical grade) may introduce variable coupling outcomes and should be avoided for critical research applications.

Purity specification
Specification review
≥99% assay
Supports reproducible SPPS and minimizes deletion sequences
Review supplier CoA; batch-dependent
Purity Quality Control Reproducibility

Fmoc-alpha-allyl-DL-glycine (CAS 221884-63-5): Evidence-Driven Application Scenarios for Research and Industrial Use


Modular Synthesis of Unnatural Amino Acid Libraries via Olefin Cross-Metathesis

Utilize Fmoc-alpha-allyl-DL-glycine as a common precursor for generating diverse glutamic acid side-chain homologues. The allyl group undergoes efficient cross-metathesis with a variety of alkene partners to yield Fmoc-protected amino acids with varying side-chain lengths and functional groups, all compatible with direct SPPS incorporation [1]. This modular approach eliminates the need for independent multistep synthesis of each unnatural amino acid variant, accelerating the preparation of peptide libraries for structure-activity relationship (SAR) studies.

Solid-Phase Peptide Diversification with On-Resin Cross-Metathesis

Incorporate Fmoc-alpha-allyl-DL-glycine into a growing peptide chain on solid support (e.g., Wang resin), then perform on-resin cross-metathesis with dodec-1-ene or other functionalized alkenes. This strategy enables late-stage diversification of the peptide without requiring cleavage and re-purification [2]. The demonstrated 74% yield on resin validates that the α,α-disubstituted scaffold does not interfere with metathesis chemistry under SPPS-compatible conditions, making this a practical workflow for generating peptide conjugates and modified biopolymers.

Synthesis of Conformationally Constrained Cyclic Peptides via Ring-Closing Metathesis

Design peptide sequences incorporating Fmoc-alpha-allyl-DL-glycine alongside other alkene-containing residues (e.g., N-allyl glutamine) and subject the assembled linear precursor to ring-closing metathesis (RCM). This generates lactam-bridged cyclic peptides with enhanced conformational rigidity and potentially improved proteolytic stability [3]. This application is particularly relevant for developing stapled peptide therapeutics targeting protein-protein interactions where constrained α-helical conformations are required for biological activity.

Proteomics and Protein Structure Deconvolution Studies

Use Fmoc-alpha-allyl-DL-glycine as an unusual amino acid analog in SPPS to probe protein structure and function. The compound's minimal steric hindrance from the glycine core (relative to bulkier α-substituted analogs) confers high backbone flexibility when incorporated into polypeptides , making it useful for studying conformational dynamics or introducing site-specific reactive handles for bioconjugation without drastically perturbing native protein folding.

Application
Selection Property
Validation Focus
Unnatural amino acid library synthesis
Allyl cross-metathesis reactivity
Metathesis substrate scope and yield
On-resin peptide diversification
On-resin metathesis compatibility
SPPS coupling and post-metathesis integrity
Constrained cyclic peptide studies
RCM substrate eligibility
Cyclization efficiency and conformational analysis
Peptide bioconjugation and folding probes
Orthogonal alkene handle
Bioconjugate stability and minimal folding disruption

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